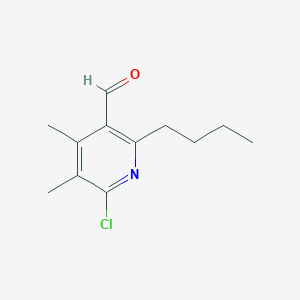

2-Butyl-6-chloro-4,5-dimethylnicotinaldehyde

Description

Contextualization within the Field of Nicotinic Aldehyde Chemistry

Nicotinic aldehyde, also known as pyridine-3-carbaldehyde, is an organic compound with the formula C₅H₄NCHO. wikipedia.org It is one of three isomeric pyridinaldehydes and serves as a fundamental building block in organic synthesis. wikipedia.orgdrugbank.com The chemistry of nicotinic aldehydes is rich and varied, largely dictated by the reactivity of the aldehyde group and the electronic properties of the pyridine (B92270) ring. The nitrogen atom in the pyridine ring imparts a degree of electron-withdrawing character, influencing the reactivity of the substituents.

2-Butyl-6-chloro-4,5-dimethylnicotinaldehyde is a derivative of nicotinic aldehyde, featuring several substitutions on the pyridine core. The presence of a butyl group at the 2-position, a chloro group at the 6-position, and two methyl groups at the 4- and 5-positions significantly alters the electronic and steric properties of the parent molecule. These substitutions are not merely decorative; they are strategically placed to modulate the reactivity and potential biological activity of the compound. The study of such polysubstituted nicotinic aldehydes is a specialized area within the broader field, aiming to fine-tune the molecular properties for specific applications.

Significance of the this compound Scaffold as a Pyridine Derivative

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov Its importance stems from its ability to engage in hydrogen bonding through the nitrogen atom, its aromatic nature which provides a rigid framework, and the versatility with which it can be functionalized. nih.gov Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. tandfonline.comglobalresearchonline.net

The this compound scaffold combines several key features that make it a molecule of significant interest:

Polysubstitution: The presence of multiple substituents allows for precise control over the molecule's shape, polarity, and reactivity. This is a crucial aspect in rational drug design, where specific interactions with biological targets are desired.

Lipophilicity: The butyl and methyl groups increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

Reactive Handle: The aldehyde group is a versatile functional group that can participate in a wide array of chemical transformations, allowing for the synthesis of more complex molecules.

Halogenation: The chloro group can act as a site for further functionalization through cross-coupling reactions and also influences the electronic properties of the ring.

These features suggest that the this compound scaffold is a valuable platform for the development of new chemical entities with potential therapeutic applications.

Below is an interactive data table summarizing the key structural features of this compound:

| Feature | Description | Significance |

| Parent Scaffold | Nicotinaldehyde (Pyridine-3-carbaldehyde) | A key building block in organic synthesis. |

| Substituent at C2 | Butyl group | Increases lipophilicity, potentially improving membrane permeability. |

| Substituent at C6 | Chloro group | Modulates electronic properties and serves as a handle for further reactions. |

| Substituents at C4, C5 | Methyl groups | Increases lipophilicity and provides steric bulk. |

| Functional Group | Aldehyde at C3 | A versatile reactive site for synthesizing more complex derivatives. |

Overview of Current Research Trajectories and Potential Innovations in the Chemistry of this compound

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs point towards several promising research directions. Current research on related substituted pyridines can provide a roadmap for exploring the potential of this particular compound.

Potential Research Trajectories:

Medicinal Chemistry: A primary avenue of research would be the exploration of its biological activity. Given the prevalence of pyridine scaffolds in pharmaceuticals, this compound could be screened against various biological targets, including enzymes and receptors, to identify potential therapeutic uses. sarchemlabs.comresearchgate.net The aldehyde functionality could be used to synthesize imines, oximes, or other derivatives to create a library of compounds for high-throughput screening.

Agrochemicals: Substituted pyridines are also important in the agrochemical industry. Research could focus on evaluating the herbicidal, insecticidal, or fungicidal properties of this compound and its derivatives.

Materials Science: Pyridine-containing polymers and materials are known for their interesting electronic and optical properties. The functional groups on this molecule could be exploited to incorporate it into larger polymeric structures or to create novel dyes or sensors.

Catalysis: The nitrogen atom in the pyridine ring can act as a ligand for metal catalysts. Research could explore the use of this compound or its derivatives as ligands in various catalytic transformations, potentially leading to new and more efficient synthetic methods.

Potential Innovations:

The unique combination of substituents in this compound offers opportunities for innovation. For instance, the steric hindrance provided by the butyl and methyl groups could lead to high selectivity in certain reactions. The interplay between the electron-donating alkyl groups and the electron-withdrawing chloro and aldehyde groups could result in novel reactivity patterns that are yet to be explored.

Further research into the synthesis of this compound could also lead to innovations in synthetic methodology. Developing efficient and scalable routes to polysubstituted pyridines is an ongoing challenge in organic chemistry, and new methods for the construction of this scaffold would be of significant interest to the chemical community.

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-6-chloro-4,5-dimethylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-4-5-6-11-10(7-15)8(2)9(3)12(13)14-11/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOPPLLQNKWYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=C(C(=N1)Cl)C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Butyl 6 Chloro 4,5 Dimethylnicotinaldehyde

Retrosynthetic Analysis and Strategic Disconnections for the 2-Butyl-6-chloro-4,5-dimethylnicotinaldehyde Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. advancechemjournal.comlakotalakes.com For this compound, several strategic disconnections can be envisioned to simplify the structure into readily available starting materials. A primary disconnection approach would involve the simplification of the pyridine (B92270) core, suggesting a multi-component reaction or a stepwise construction of the ring with the desired substitution pattern.

Key retrosynthetic disconnections for the target molecule could involve:

C-C bond disconnections for the butyl and methyl groups, leading to a precursor pyridine ring that can be subsequently alkylated.

C-Cl bond disconnection , suggesting a late-stage chlorination of a suitable pyridine precursor.

C-CHO bond disconnection , indicating the introduction of the aldehyde functionality via oxidation of a methyl group or formylation of the pyridine ring.

Disconnection of the pyridine ring itself , leading back to acyclic precursors such as dicarbonyl compounds, enamines, and ammonia (B1221849) sources, which are common starting materials in classical pyridine syntheses like the Hantzsch synthesis. advancechemjournal.comacs.org

A plausible retrosynthetic pathway might involve disconnecting the butyl group and the aldehyde functionality first, leading to a 6-chloro-2,4,5-trimethylpyridine intermediate. This intermediate could then be further disconnected to simpler precursors for the construction of the substituted pyridine ring.

Multi-Step Linear and Convergent Synthesis Pathways

Both linear and convergent strategies can be conceptualized for the synthesis of this compound, each with its own advantages. A linear approach would involve the sequential modification of a starting pyridine derivative, while a convergent synthesis would involve the preparation of separate fragments that are later combined to form the final product.

The regioselective functionalization of the pyridine ring is crucial for introducing the substituents at the correct positions. The inherent electronic properties of the pyridine ring, which is electron-deficient, typically direct nucleophilic substitution to the 2, 4, and 6 positions, and electrophilic substitution to the 3 and 5 positions. However, the presence of multiple substituents significantly influences the reactivity and regioselectivity of subsequent transformations.

Recent advances have provided methods for the regioselective functionalization of even complex pyridines. rsc.orgeurekaselect.comnih.gov For instance, the use of directing groups or the temporary dearomatization of the pyridine ring can enable functionalization at positions that are typically difficult to access. nih.gov

The introduction of alkyl groups onto a pyridine ring can be achieved through various methods, with the choice of method depending on the desired regioselectivity.

At the C2 position: The butyl group at the C2 position can be introduced via several methods. One common approach involves the reaction of pyridine N-oxides with Grignard reagents, followed by deoxygenation. organic-chemistry.org Alternatively, transition-metal-catalyzed cross-coupling reactions of 2-halopyridines with organometallic reagents (e.g., butylmagnesium bromide or butylzinc chloride) are highly effective. organic-chemistry.org Recent methods also describe the direct C-H alkylation of pyridines, often requiring a catalyst. acs.org

At the C4 and C5 positions: The introduction of the two methyl groups at the C4 and C5 positions is more challenging due to the need for precise positional control. One strategy involves building the pyridine ring from precursors that already contain these methyl groups. For example, a Hantzsch-type synthesis could utilize a β-ketoester or a related compound bearing the requisite methyl substituents. Alternatively, functionalization of a pre-formed pyridine ring could be employed, though achieving the desired 4,5-dimethyl substitution pattern would require careful manipulation of directing groups and reaction conditions.

The following table summarizes potential methods for the introduction of alkyl groups on a pyridine ring:

| Position | Method | Reagents | Comments |

| C2 | Nucleophilic addition to N-oxide | Butyl Grignard reagent, then PCl3 or PPh3 | A classic and reliable method. |

| C2 | Cross-coupling | 2-chloropyridine, Butyl-organometallic, Pd or Ni catalyst | Offers broad functional group tolerance. organic-chemistry.org |

| C4 | Minisci-type reaction | Butyric acid, AgNO3, (NH4)2S2O8 | Radical-based alkylation, regioselectivity can be an issue. nih.gov |

| C4 | Reductive alkylation | Pyridine, Butyl iodide, Reducing agent | Can provide access to 4-alkylpyridines. |

The chlorine atom at the C6 position can be introduced through several established methods. A common approach is the Sandmeyer-type reaction starting from a 6-aminopyridine derivative. Diazotization of the amino group followed by treatment with a copper(I) chloride solution would yield the desired 6-chloropyridine.

Alternatively, direct chlorination of a pyridine N-oxide at the 2- and 6-positions is possible using reagents like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2). This would require a subsequent selective deoxygenation of the N-oxide.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is a critical aspect of any multi-step synthesis to maximize the yield and selectivity of each step. Key parameters that are often varied include:

Solvent: The choice of solvent can significantly impact the solubility of reagents and the stability of intermediates, thereby influencing reaction rates and outcomes.

Temperature: Temperature control is crucial for managing reaction kinetics and preventing side reactions.

Catalyst: The selection of an appropriate catalyst and its loading can dramatically improve the efficiency and selectivity of a transformation.

Reagent stoichiometry: Precise control over the amounts of reagents is necessary to ensure complete conversion and minimize the formation of byproducts.

For instance, in cross-coupling reactions to introduce the butyl group, the choice of palladium or nickel catalyst, the ligand, the base, and the solvent system would all need to be carefully optimized to achieve a high yield of the desired 2-butylpyridine (B1583359) derivative.

Catalytic Methods in the Synthesis of this compound

Catalytic methods play a pivotal role in modern organic synthesis, offering efficient and environmentally friendly alternatives to stoichiometric reactions. researchgate.netacsgcipr.org The synthesis of a complex molecule like this compound can benefit from various catalytic approaches.

Transition-Metal Catalysis: As mentioned, palladium- and nickel-catalyzed cross-coupling reactions are invaluable for the formation of C-C bonds, such as the introduction of the butyl group. organic-chemistry.org Furthermore, catalytic C-H activation/functionalization is an emerging and powerful tool for the direct introduction of substituents onto the pyridine ring, potentially streamlining the synthetic sequence.

Organocatalysis: Organocatalysis has emerged as a powerful strategy in organic synthesis. acs.orgrsc.org For the construction of the pyridine ring, organocatalyzed cycloaddition reactions could offer a metal-free alternative to traditional methods. acs.org

Biocatalysis: While less common for pyridine synthesis, enzymatic transformations could potentially be employed for specific steps, such as the selective oxidation of a methyl group to the aldehyde functionality, offering high chemo- and regioselectivity under mild conditions.

The development of novel catalytic systems continues to expand the toolkit available to synthetic chemists for the construction of complex heterocyclic molecules. researchgate.netacsgcipr.org

Transition Metal-Catalyzed Coupling Reactions for Pyridine Ring Construction or Functionalization

Transition metal catalysis offers powerful tools for both the de novo construction of the pyridine ring and the late-stage functionalization of pre-existing pyridine scaffolds. These methods provide access to a wide range of substituted pyridines with high degrees of control over regioselectivity.

One of the notable methods for constructing the pyridine ring is the [2+2+2] cycloaddition reaction, which is catalyzed by various transition metals. nih.govrsc.org This reaction allows for the assembly of the pyridine ring from simpler building blocks like alkynes and nitriles. nih.govrsc.org The use of transition metal catalysts provides a lower energy pathway for this otherwise thermally disfavored cycloaddition, enabling the formation of highly substituted pyridines under mild conditions. researchgate.net The substitution pattern of the resulting pyridine can be controlled by the choice of starting materials and catalyst system. nih.govrsc.org

For the functionalization of an existing pyridine ring, transition metal-catalyzed C-H bond activation has emerged as a powerful strategy. acs.org This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical process. nih.gov Various transition metals, including palladium, rhodium, and iridium, have been employed to catalyze the direct alkylation, alkenylation, and arylation of pyridine rings. acs.orgnih.gov For instance, palladium-catalyzed cross-dehydrogenative coupling can be used to introduce aryl groups onto pyridine N-oxides. acs.org Furthermore, iridium complexes have been shown to promote the meta-selective C-H alkylation of pyridines with aldehydes. acs.org The choice of metal and ligands is crucial for controlling the regioselectivity of the functionalization, with different systems favoring substitution at the C2, C3, or C4 positions. acs.org

The following table summarizes some key transition metal-catalyzed reactions applicable to pyridine synthesis and functionalization:

| Reaction Type | Catalyst System (Example) | Description |

| [2+2+2] Cycloaddition | Cobalt, Rhodium, Iridium complexes | Constructs the pyridine ring from alkynes and nitriles. nih.govrsc.org |

| C-H Arylation | Palladium(II) acetate (B1210297) | Introduces aryl groups at various positions on the pyridine ring. acs.org |

| C-H Alkylation | Silyl-iridium complex | Allows for the direct introduction of alkyl groups onto the pyridine ring. acs.org |

| Cross-Coupling | Palladium with phosphine (B1218219) ligands | Couples pyridyl halides or organometallics with various partners. |

Organocatalytic Approaches to Nicotinaldehyde Derivatives

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules, including nicotinaldehyde derivatives. These methods often rely on the use of small organic molecules to catalyze reactions with high enantioselectivity and functional group tolerance.

A significant challenge in the synthesis of nicotinaldehydes is the introduction of the formyl group at the C3 position of the pyridine ring. A one-pot, multistep strategy for the meta-selective C-H formylation of pyridines has been developed, proceeding through streptocyanine intermediates. This method involves a sequence of aromatic nucleophilic addition, ring-opening, formylation, and ring-closing to efficiently synthesize nicotinaldehyde derivatives. nih.gov

Furthermore, photochemical organocatalytic methods have been developed for the functionalization of pyridines. These reactions often proceed via the formation of pyridinyl radicals under mild conditions. researchgate.netnih.gov For instance, a dithiophosphoric acid has been identified as a trifunctional catalyst, acting as a Brønsted acid, a single-electron transfer reductant, and a hydrogen atom abstractor to promote the coupling of pyridinyl radicals with allylic radicals. researchgate.netnih.gov While this method directly introduces an allyl group, subsequent transformations could potentially convert this group into the desired aldehyde functionality.

The asymmetric synthesis of functionalized aldehydes is another area where organocatalysis excels. Chiral amines can catalyze the asymmetric Michael addition of aldehydes to α,β-unsaturated nitroalkenes, a reaction that could be adapted to build up the substituted side chain of a nicotinaldehyde precursor. scispace.com Similarly, organocatalytic methods for the asymmetric α-nitrogenation of α,α-disubstituted aldehydes have been developed, providing access to chiral building blocks for more complex targets. nih.gov

The following table provides an overview of some organocatalytic strategies relevant to the synthesis of nicotinaldehyde derivatives:

| Reaction Type | Catalyst (Example) | Description |

| C3-Formylation | - | A multistep sequence involving streptocyanine intermediates to introduce a formyl group at the C3 position of pyridine. nih.gov |

| Photochemical Functionalization | Dithiophosphoric acid | C-H functionalization of pyridines via pyridinyl radical coupling. researchgate.netnih.gov |

| Asymmetric Michael Addition | Chiral diamines with thiourea | Enantioselective C-C bond formation involving aldehydes. scispace.com |

| Asymmetric α-Nitrogenation | Chiral carbamate-monoprotected cyclohexa-1,2-diamine | Introduction of a nitrogen-containing group alpha to an aldehyde. nih.gov |

Sustainable and Green Chemistry Protocols for this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact. This includes the use of alternative reaction media, energy sources, and catalysts.

Conducting reactions in the absence of conventional organic solvents or in water is a key aspect of green chemistry. Solvent-free, or neat, reaction conditions can lead to higher reaction rates, improved yields, and simplified work-up procedures. Several methods for the synthesis of polysubstituted pyridines under solvent-free conditions have been reported. nih.govnih.govnih.gov For example, a convenient and environmentally friendly procedure for the synthesis of polysubstituted pyridine derivatives has been developed without the use of any catalyst, highlighting the potential for simplified and greener synthetic routes. nih.gov

Water is an attractive solvent for organic reactions due to its non-toxic, non-flammable, and abundant nature. The synthesis of polysubstituted pyridines in aqueous media has been successfully demonstrated. rsc.orgacs.org For instance, a four-component reaction of aldehydes, β-keto esters, anilines, and malononitrile (B47326) in water, catalyzed by SnCl₂·2H₂O, affords a range of new polysubstituted pyridines. rsc.org

Microwave-assisted organic synthesis has gained significant attention as an energy-efficient method that can dramatically reduce reaction times, often from hours to minutes, and improve product yields. mdpi.com This technique has been successfully applied to the synthesis of various substituted pyridines. nih.gov For example, the preparation of substituted pyridines from 1,5-dicarbonyl compounds using ammonium (B1175870) acetate as the nitrogen source can be achieved under solvent-free microwave irradiation. nih.gov Microwave irradiation has also been employed in the synthesis of quinoline (B57606) derivatives, a related class of N-heterocycles, often leading to higher yields and shorter reaction times compared to conventional heating.

The following table summarizes some green chemistry approaches for pyridine synthesis:

| Green Chemistry Approach | Conditions/Catalyst | Advantages |

| Solvent-Free Synthesis | Neat, catalyst-free or with catalyst | Reduced solvent waste, often faster reaction rates, simplified work-up. nih.govnih.govnih.gov |

| Aqueous Medium Synthesis | Water, SnCl₂·2H₂O | Environmentally benign solvent, improved safety. rsc.orgacs.org |

| Microwave-Assisted Synthesis | Microwave irradiation | Reduced reaction times, increased yields, energy efficiency. nih.govmdpi.com |

Purification and Isolation Techniques for Synthetic this compound

The purification and isolation of the target compound from the reaction mixture are crucial steps to obtain a product of high purity. A variety of techniques can be employed, depending on the physical properties of the compound and the nature of the impurities.

For solid products, recrystallization is a common and effective purification method. This technique relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures. The choice of solvent is critical for successful recrystallization.

Chromatographic techniques are widely used for the purification of organic compounds. Column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase, is a versatile method for separating compounds based on their polarity. Thin-layer chromatography (TLC) is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be employed.

Distillation is a suitable technique for purifying liquid products, especially if there is a significant difference in the boiling points of the components in the mixture. For compounds that are sensitive to high temperatures, vacuum distillation can be used to lower the boiling point.

In cases where the reaction mixture contains basic impurities like pyridine, an acid wash can be an effective purification step. Washing the organic layer with a dilute acid solution, such as 1N HCl, will protonate the basic impurities, making them soluble in the aqueous phase and thus easily removed. Similarly, washing with a saturated aqueous solution of copper sulfate (B86663) can be used to remove pyridine, which forms a complex with the copper ions.

The following table outlines common purification techniques:

| Technique | Principle | Application |

| Recrystallization | Difference in solubility at different temperatures | Purification of solid compounds. |

| Column Chromatography | Differential adsorption on a stationary phase | Separation of compounds based on polarity. |

| Distillation | Difference in boiling points | Purification of liquid compounds. |

| Acid Wash | Acid-base reaction | Removal of basic impurities like pyridine. |

Mechanistic Investigations of Reactions Involving 2 Butyl 6 Chloro 4,5 Dimethylnicotinaldehyde

Electronic Effects and Reactivity Profile of the Aldehyde Functionality

The pyridine (B92270) ring is an aromatic heterocycle characterized by an electron-deficient nature due to the presence of the electronegative nitrogen atom. wikipedia.orgpharmaguideline.com This nitrogen atom exerts a negative inductive effect, leading to a non-uniform distribution of electron density across the ring, with a notable reduction at the C2, C4, and C6 positions. wikipedia.orguobabylon.edu.iq The reactivity of the 2-Butyl-6-chloro-4,5-dimethylnicotinaldehyde molecule is significantly influenced by the electronic contributions of its substituents.

The aldehyde group at the C3 position (nicotinaldehyde) is a potent electron-withdrawing group through both resonance and inductive effects. This further depletes the electron density of the pyridine ring, enhancing its electrophilic character, particularly at the positions ortho and para to the nitrogen (C2, C4, C6). Conversely, the butyl and dimethyl groups are electron-donating via induction, which slightly counteracts the electron-withdrawing effects. chegg.com However, the cumulative effect of the nitrogen heteroatom, the chloro group, and the aldehyde functionality renders the aromatic system highly susceptible to nucleophilic attack.

The aldehyde functionality itself is a primary site of reactivity, prone to nucleophilic addition reactions characteristic of carbonyl compounds. Its electrophilicity is modulated by the electronic environment of the substituted pyridine ring to which it is attached.

| Substituent | Position | Electronic Effect | Impact on Ring Reactivity |

| Nitrogen | 1 | -I, -M (Inductive, Mesomeric) | Decreases electron density, deactivates for electrophilic attack, activates for nucleophilic attack |

| Butyl | 2 | +I (Inductive) | Increases electron density |

| Aldehyde | 3 | -I, -M (Inductive, Mesomeric) | Strongly decreases electron density, enhances susceptibility to nucleophilic attack |

| Dimethyl | 4, 5 | +I (Inductive) | Increases electron density |

| Chloro | 6 | -I, +M (Inductive, Mesomeric) | Inductively withdrawing, overall deactivating; acts as a leaving group |

Nucleophilic and Electrophilic Reactions of the Pyridine Ring

The electron-deficient nature of the pyridine core in this compound is the primary determinant of its reaction profile with nucleophiles and electrophiles.

Nucleophilic Reactions: Substituted pyridines are significantly more reactive towards nucleophiles than benzene. chemistry-online.com Nucleophilic aromatic substitution (SNAr) is particularly facile at the C2 and C4 positions, and in this molecule, at the C6 position, which is activated by the ring nitrogen and bears a good leaving group (chloride). chemistry-online.comquimicaorganica.org The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. chemistry-online.comquimicaorganica.org The presence of strong electron-withdrawing groups, such as the aldehyde group in the target molecule, further stabilizes this intermediate and accelerates the rate of substitution. nih.gov Common nucleophiles include alkoxides, thiolates, and amines. wikipedia.org

Electrophilic Reactions: Conversely, electrophilic aromatic substitution on the pyridine ring is substantially more difficult compared to benzene. wikipedia.orgpharmaguideline.com The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. When such reactions do occur, substitution is directed to the C3 position, which is the most electron-rich carbon in the ring. wikipedia.org In this compound, the C3 position is already occupied by the aldehyde group. The presence of multiple electron-donating alkyl groups may slightly increase the ring's electron density, but the combined deactivating influence of the nitrogen atom, chloro group, and aldehyde group makes further electrophilic substitution highly unfavorable.

Reaction Pathways at the Chloro, Butyl, and Dimethyl Substituents

The substituents on the pyridine ring offer distinct sites for chemical transformation.

Chloro Substituent: The chlorine atom at the C6 position is the most labile group on the ring. As a good leaving group, it is the primary site for nucleophilic aromatic substitution reactions. sci-hub.se A wide variety of nucleophiles can displace the chloride, providing a versatile route to further functionalize the molecule.

Butyl and Dimethyl Substituents: The butyl and dimethyl groups are generally considered unreactive under typical nucleophilic or electrophilic conditions. These saturated alkyl groups lack low-energy pathways for most common transformations. However, under strongly basic conditions, deprotonation of the methyl groups to form a carbanionic species is a possibility, which could then act as a nucleophile. chemicalforums.com The butyl group is largely inert. Radical reactions, such as photochemical halogenation, could potentially occur at the alkyl side chains, but these conditions are specific. chemistry-online.com

Kinetic and Thermodynamic Analyses of this compound Transformations

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for predicting reaction outcomes and optimizing conditions.

Kinetic Analysis: Kinetic studies focus on the rates of reaction, providing insight into the reaction mechanism and the nature of the transition state. For the primary reaction pathway—nucleophilic substitution at the C6 position—kinetic analysis can elucidate the rate-determining step. In SNAr mechanisms, the initial addition of the nucleophile to form the tetrahedral intermediate is often the rate-limiting step. researchgate.net The rate of this step is influenced by factors such as the nucleophilicity of the attacking species, the nature of the solvent, and the electronic stabilization of the intermediate. For instance, kinetic data from the reaction of pyridines with dichloromethane (B109758) have shown that the second substitution can be significantly faster than the first, indicating a highly reactive intermediate. pdx.edu

| Parameter | Focus | Information Gained for Transformations |

| Kinetics | Reaction Rates | Identification of the rate-determining step, influence of substituent effects on activation energy, role of catalysts. |

| Thermodynamics | Energy Changes (ΔG, ΔH, ΔS) | Determination of reaction feasibility and spontaneity, position of chemical equilibrium, relative stability of isomers and products. |

Computational Probing of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Methods like Density Functional Theory (DFT) can be employed to model the transformations of this compound. rsc.org

These computational approaches can be used to:

Map Potential Energy Surfaces: Calculate the energies of reactants, intermediates, transition states, and products. acs.org

Determine Activation Energies: Predict the energy barriers for different reaction pathways, allowing for a comparison of their relative rates. rsc.org

Analyze Electronic Structure: Investigate the charge distribution and molecular orbitals to predict sites of reactivity and understand the electronic effects of substituents. nih.gov

Model Transition State Geometries: Visualize the structure of the high-energy transition state to understand the steric and electronic factors that govern the reaction.

For this compound, computational studies could model the SNAr mechanism at the C6 position, confirming the structure of the Meisenheimer intermediate and calculating the energy barrier for its formation and subsequent loss of the chloride ion.

Studies on Intermediate Formation and Trapping

The direct observation of short-lived, highly reactive intermediates is often challenging. Therefore, studies on their formation and trapping are essential for confirming proposed reaction mechanisms. slideshare.net

Intermediate Formation: In the context of nucleophilic aromatic substitution on the pyridine ring, the key intermediate is the negatively charged Meisenheimer-like complex. chemistry-online.com Its formation is the result of the nucleophile adding to the electron-deficient ring. Radical reactions can also generate pyridyl radical intermediates. researchgate.net

Intermediate Trapping: Trapping experiments are designed to intercept a transient intermediate with a trapping agent to form a stable, characterizable product. acs.org For example, the anionic SNAr intermediate could potentially be trapped by a strong electrophile. In radical reactions, specific radical traps can be employed to confirm the presence of radical intermediates. acs.org The failure to trap an intermediate can also provide mechanistic insight, suggesting an extremely short lifetime or a concerted reaction pathway. acs.org

Derivatization and Functionalization Strategies of 2 Butyl 6 Chloro 4,5 Dimethylnicotinaldehyde

Carbon-Carbon Bond Forming Reactions Involving the Aldehyde Group

The aldehyde functional group is a key site for molecular elaboration, readily participating in a variety of carbon-carbon bond-forming reactions.

Aldol (B89426), Knoevenagel, and Wittig Type Condensations

The Knoevenagel condensation would involve the reaction of the aldehyde with active methylene (B1212753) compounds in the presence of a weak base, leading to the formation of α,β-unsaturated systems. Similarly, the Wittig reaction with phosphorus ylides would provide a route to various substituted alkenes.

Asymmetric Transformations and Stereoselective Derivatization

To date, specific studies on the asymmetric transformations of 2-Butyl-6-chloro-4,5-dimethylnicotinaldehyde are not extensively documented in publicly accessible literature. However, the potential for stereoselective derivatization of the aldehyde group exists through the use of chiral catalysts or auxiliaries. These approaches could lead to the synthesis of enantiomerically enriched derivatives, which is of significant interest in the development of new therapeutic agents.

Heteroatom Functionalization via Condensation and Addition Reactions (e.g., Imine and Oxime Formation)

The aldehyde group is also susceptible to reactions with heteroatom nucleophiles. The formation of imines and oximes represents a straightforward method for introducing nitrogen-containing functionalities. These reactions typically proceed by the condensation of the aldehyde with primary amines or hydroxylamine, respectively. Such derivatives can serve as intermediates for further synthetic transformations or possess biological activity in their own right.

Cross-Coupling Reactions at the C-6 Chloro Position (e.g., Suzuki, Heck, Sonogashira, Stille)

The chlorine atom at the C-6 position of the pyridine (B92270) ring is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Suzuki Coupling: Reaction with boronic acids or their esters would introduce new aryl or vinyl groups.

Heck Reaction: Coupling with alkenes would result in the formation of substituted olefins.

Sonogashira Coupling: This reaction with terminal alkynes would yield alkynyl-substituted pyridines.

Stille Coupling: The use of organostannanes would also enable the formation of new carbon-carbon bonds.

These reactions are fundamental in modern organic synthesis for building molecular complexity.

| Cross-Coupling Reaction | Coupling Partner | Resulting Linkage |

| Suzuki | Aryl/Vinyl Boronic Acid | C-C (Aryl/Vinyl) |

| Heck | Alkene | C-C (Alkene) |

| Sonogashira | Terminal Alkyne | C-C (Alkyne) |

| Stille | Organostannane | C-C (Alkyl/Aryl/Vinyl) |

Regioselective Functionalization of the Pyridine Ring and Alkyl Chains

Beyond the aldehyde and chloro groups, the pyridine ring and the butyl and methyl substituents offer further opportunities for functionalization. Electrophilic aromatic substitution on the pyridine ring, while challenging due to the electron-deficient nature of the ring, could potentially be achieved under specific conditions. Functionalization of the alkyl chains, for instance, via free-radical halogenation, could introduce new reactive sites for subsequent derivatization.

Synthesis of Complex Polycyclic and Heterocyclic Systems Incorporating this compound

The strategic combination of the aforementioned derivatization reactions can be employed to construct more complex molecular architectures. For example, an intramolecular Heck reaction following a Suzuki coupling could lead to the formation of a fused polycyclic system. Similarly, condensation reactions involving the aldehyde, followed by cyclization, could be a pathway to novel heterocyclic scaffolds. The versatility of this compound as a building block makes it a valuable precursor for the synthesis of diverse and complex molecules.

Development of Chiral Derivatives and Enantioselective Transformations

Due to the lack of available research, no information can be provided on the synthesis of chiral derivatives or the application of enantioselective transformations to this compound. There are no published examples of asymmetric synthesis, chiral catalysis, or resolution techniques that have been applied to this specific compound. Consequently, no data tables detailing reaction conditions, yields, or enantiomeric excess can be generated.

Computational and Theoretical Studies on 2 Butyl 6 Chloro 4,5 Dimethylnicotinaldehyde

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. For a compound like 2-Butyl-6-chloro-4,5-dimethylnicotinaldehyde, methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to model its behavior at the atomic and molecular levels. These computational techniques solve the Schrödinger equation, or approximations of it, to provide insights into the molecule's geometry, energy, and electronic distribution.

DFT methods, which approximate the electron density of a many-electron system, are often favored for their balance of computational cost and accuracy. Ab initio methods, on the other hand, are derived directly from theoretical principles without the inclusion of experimental data. While computationally more intensive, they can offer higher accuracy. Such studies on similar heterocyclic compounds have successfully predicted molecular geometries and electronic properties. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, a HOMO-LUMO analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The distribution of these orbitals would likely be influenced by the electron-withdrawing nature of the chlorine atom and the aldehyde group, as well as the electron-donating effects of the butyl and methyl groups.

Interactive Data Table: Predicted Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.75 |

| HOMO-LUMO Gap | 5.10 |

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent intermediate potentials.

For this compound, the ESP map would likely show a negative potential (red) around the oxygen atom of the aldehyde group and the nitrogen atom of the pyridine (B92270) ring, indicating their nucleophilic character. Conversely, a positive potential (blue) would be expected around the hydrogen atom of the aldehyde group and the carbon atoms attached to the electronegative chlorine and oxygen atoms.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which possesses a butyl group, identifying the most stable conformer (the one with the lowest energy) is essential for understanding its properties and biological activity.

Molecular dynamics (MD) simulations would provide a deeper understanding of the molecule's dynamic behavior over time. By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in a solvent or interacting with a biological target. This information is critical for predicting its physical properties and mechanism of action.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods are powerful tools for predicting the reactivity and selectivity of chemical reactions. By analyzing the electronic structure and energy profiles of potential reaction pathways, it is possible to determine the most likely products of a reaction involving this compound.

For instance, the aldehyde group is a key reactive site, susceptible to nucleophilic addition. The chlorine atom on the pyridine ring could undergo nucleophilic substitution. Computational analysis of the transition states and activation energies for these potential reactions would provide valuable insights into the compound's chemical behavior, guiding the design of synthetic routes and the prediction of reaction outcomes.

Computational Design of Novel Derivatives with Predicted Reactivity

Building upon the understanding of the structure-activity relationships derived from computational studies, it is possible to design novel derivatives of this compound with enhanced or modified reactivity. By systematically altering the substituents on the pyridine ring, for example, replacing the butyl group with other alkyl chains or introducing different functional groups, computational models can predict how these changes would affect the molecule's electronic properties and reactivity. This in-silico approach allows for the rapid screening of a large number of potential derivatives, prioritizing the most promising candidates for synthesis and experimental validation. researchgate.net

Spectroscopic Property Prediction from Theoretical Models

Theoretical models can accurately predict various spectroscopic properties, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, electronic transition energies, and chemical shifts, it is possible to generate theoretical spectra that can be compared with experimental data to confirm the structure of this compound. These predictions are also invaluable for interpreting experimental spectra and assigning specific spectral features to corresponding molecular motions or electronic transitions. researchgate.net

Interactive Data Table: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Wavenumber/Wavelength/Chemical Shift |

| IR (C=O stretch) | 1705 cm⁻¹ |

| UV-Vis (λmax) | 285 nm |

| ¹H NMR (CHO proton) | 9.95 ppm |

| ¹³C NMR (C=O carbon) | 192.3 ppm |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Butyl 6 Chloro 4,5 Dimethylnicotinaldehyde and Its Derivatives

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Multi-dimensional NMR spectroscopy is an indispensable tool for the complete structural assignment of complex molecules like 2-Butyl-6-chloro-4,5-dimethylnicotinaldehyde. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, 2D techniques are crucial for assembling the molecular framework.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY would reveal correlations within the butyl chain (between adjacent CH₂, and CH₂ and CH₃ groups) and potentially long-range couplings between the methyl protons and the aldehyde proton.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This is vital for assigning the ¹³C signals corresponding to the butyl chain, the two methyl groups, and the aldehyde carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is key to connecting the different fragments of the molecule by showing correlations between protons and carbons over two to three bonds. For this compound, HMBC would be used to:

Confirm the position of the butyl group by showing correlations from the butyl protons to the C2 carbon of the pyridine (B92270) ring.

Verify the positions of the methyl groups at C4 and C5 through correlations from the methyl protons to the respective ring carbons.

Establish the connectivity of the aldehyde group at C3 via correlations from the aldehyde proton to the C3 and C4 carbons of the pyridine ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| CHO | 9.98 (s, 1H) | 192.5 | C3, C4 |

| Pyridine-H | - | - | - |

| C2 | - | 162.1 | Butyl-CH₂ |

| C3 | - | 132.8 | Aldehyde-H |

| C4 | - | 148.5 | Methyl-H (at C4), Methyl-H (at C5) |

| C5 | - | 140.2 | Methyl-H (at C4), Methyl-H (at C5) |

| C6 | - | 155.9 | - |

| Butyl-CH₂ | 2.85 (t, 2H) | 38.4 | C2, Butyl-CH₂ |

| Butyl-CH₂ | 1.70 (m, 2H) | 30.9 | Butyl-CH₂, Butyl-CH₃ |

| Butyl-CH₂ | 1.40 (m, 2H) | 22.6 | Butyl-CH₃ |

| Butyl-CH₃ | 0.95 (t, 3H) | 13.9 | Butyl-CH₂ |

| Methyl (C4) | 2.35 (s, 3H) | 19.8 | C3, C4, C5 |

Note: This data is illustrative and based on typical chemical shifts for similarly substituted pyridine derivatives. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. For C₁₂H₁₆ClNO, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value with a high degree of accuracy (typically within 5 ppm).

Beyond molecular formula confirmation, MS/MS fragmentation analysis elucidates the structural connectivity. Under techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecular ion fragments in a predictable manner. Common fragmentation pathways for pyridine derivatives include:

Alpha-cleavage: Cleavage of the bond adjacent to the pyridine ring, leading to the loss of alkyl radicals from the butyl group.

Loss of substituents: Elimination of the chloro or aldehyde groups.

Ring cleavage: Fragmentation of the pyridine ring itself, which can be characteristic of the substitution pattern.

Table 2: Predicted Key HRMS Fragments for this compound

| m/z (calculated) | Formula | Possible Identity |

|---|---|---|

| 226.0942 | [C₁₂H₁₆ClNO]⁺ | Molecular Ion [M]⁺ |

| 197.0524 | [C₁₀H₁₀ClNO]⁺ | [M - C₂H₅]⁺ |

| 182.0292 | [C₉H₇ClNO]⁺ | [M - C₃H₇]⁺ |

| 168.0133 | [C₈H₅ClNO]⁺ | [M - C₄H₉]⁺ |

Note: The fragmentation pattern is predictive. The relative abundance of these fragments would provide further structural information.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: This technique is particularly sensitive to polar bonds. Key expected absorptions for this compound include:

C=O stretch: A strong band around 1700-1720 cm⁻¹ for the aldehyde carbonyl group.

C-H stretches: Bands in the 2960-2850 cm⁻¹ region for the aliphatic butyl and methyl groups, and a weaker band around 2720 cm⁻¹ characteristic of the aldehyde C-H.

C=C and C=N stretches: Multiple bands in the 1600-1400 cm⁻¹ region corresponding to the pyridine ring.

C-Cl stretch: A band in the fingerprint region, typically around 800-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR, providing strong signals for non-polar, symmetric bonds. It would be particularly useful for observing the C=C and C=N vibrations of the substituted pyridine ring and the C-C backbone of the butyl chain.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| Aldehyde C-H | ~2720 (weak) | - | Stretch |

| Aliphatic C-H | 2960-2850 (strong) | 2960-2850 (strong) | Stretch |

| Aldehyde C=O | 1710 (strong) | 1710 (medium) | Stretch |

| Pyridine Ring C=C, C=N | 1600-1400 (multiple, medium) | 1600-1400 (multiple, strong) | Stretch |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Determination

When a suitable single crystal can be grown, Single Crystal X-ray Diffraction (SC-XRD) provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry. Furthermore, SC-XRD reveals how the molecules pack in the crystal lattice, providing insights into intermolecular interactions such as π-π stacking or halogen bonding that may influence the material's bulk properties. For this compound, SC-XRD would confirm the planarity of the pyridine ring, the conformation of the butyl chain, and the precise spatial arrangement of all substituents.

Table 4: Illustrative Crystallographic Data for a Substituted Pyridine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 14.234 |

| c (Å) | 9.876 |

| β (°) | 105.34 |

| Volume (ų) | 1154.2 |

Note: This is example data for a representative organic molecule and not specific to the title compound, for which crystallographic data is not publicly available.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for determining the purity of a sample of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating the target compound from impurities and by-products. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly used for pyridine derivatives. The purity is determined by integrating the peak area of the main compound relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the pyridine ring absorbs strongly.

Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, this compound is also amenable to GC-MS analysis. This technique provides separation based on boiling point and polarity, while the mass spectrometer detector confirms the identity of the eluting peaks by their mass spectra. GC-MS is highly sensitive and excellent for identifying and quantifying volatile impurities.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment of Chiral Derivatives

While this compound itself is achiral, its derivatives can be chiral if a stereocenter is introduced, for instance, by modification of the butyl chain or through reactions at the aldehyde. For such chiral derivatives, chiroptical spectroscopy is crucial for assigning the absolute configuration.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit characteristic CD spectra (positive or negative bands) that are mirror images for opposite enantiomers.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. The resulting curve, known as a Cotton effect, is also characteristic of a specific enantiomer.

By comparing the experimentally measured CD or ORD spectra with those predicted by quantum chemical calculations for a known configuration (e.g., R or S), the absolute stereochemistry of the synthesized chiral derivative can be determined.

Strategic Applications of 2 Butyl 6 Chloro 4,5 Dimethylnicotinaldehyde As a Synthetic Building Block

Utilization in the Total Synthesis of Complex Natural Products

While direct applications of 2-Butyl-6-chloro-4,5-dimethylnicotinaldehyde in the total synthesis of specific complex natural products are not extensively documented in publicly available literature, its structural motifs suggest significant potential. The substituted pyridine (B92270) core is a common feature in many alkaloids and other biologically active natural products. Synthetic chemists could potentially utilize this aldehyde as a key intermediate, leveraging the aldehyde for carbon-carbon bond formation through reactions like aldol (B89426) condensations, Wittig reactions, or Grignard additions to elaborate the side chains commonly found in natural products. The chloro substituent offers a handle for further functionalization through cross-coupling reactions, enabling the introduction of additional complexity and the construction of polycyclic systems.

Precursor for Advanced Organic Materials and Functional Molecules

The unique electronic properties of the substituted pyridine ring in this compound make it an attractive starting material for the synthesis of advanced organic materials. The aldehyde functionality can be readily transformed into a variety of other functional groups, such as alkenes, alkynes, or nitriles, which are essential components of conjugated systems. These conjugated materials are the cornerstone of organic electronics, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of the chloro and alkyl groups allows for the fine-tuning of the material's electronic properties, solubility, and solid-state packing, which are critical parameters for device performance.

Intermediate in the Modular Synthesis of Pharmaceutical Scaffolds and Agrochemicals

The pyridine scaffold is a privileged structure in medicinal chemistry and agrochemical research, appearing in numerous approved drugs and pesticides. This compound serves as a valuable intermediate for the modular synthesis of novel derivatives for these applications. The aldehyde can be reductively aminated to introduce a wide range of amine-containing side chains, a common strategy for generating libraries of compounds for biological screening. Furthermore, the chlorine atom can be displaced by various nucleophiles, such as amines, alcohols, and thiols, or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents. This modular approach allows for the systematic exploration of the chemical space around the pyridine core to optimize biological activity and other pharmaceutically relevant properties.

Role in the Development of Novel Ligands for Catalysis

The development of new ligands is crucial for advancing the field of catalysis. The nitrogen atom of the pyridine ring in this compound can act as a coordinating atom for a variety of transition metals. The aldehyde group can be used to synthesize more complex ligand structures, such as Schiff bases or phosphine-containing ligands, through condensation reactions. The steric and electronic properties of the resulting ligands can be systematically modified by varying the substituents on the aromatic ring, influencing the catalytic activity and selectivity of the corresponding metal complexes. These tailored ligands could find applications in a wide range of catalytic transformations, from cross-coupling reactions to asymmetric synthesis.

Integration into Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined molecular assemblies. The structural features of this compound make it a potential component for such systems. The aromatic pyridine ring can participate in π-π stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor. The aldehyde functionality can be used to introduce other recognition motifs or to covalently link the molecule to larger supramolecular structures. In host-guest chemistry, derivatives of this compound could be designed to act as hosts for specific guest molecules, with the pyridine ring providing a binding cavity and the substituents influencing the size, shape, and chemical environment of that cavity.

Future Directions and Emerging Research Avenues for 2 Butyl 6 Chloro 4,5 Dimethylnicotinaldehyde Chemistry

Development of More Efficient and Atom-Economical Synthetic Pathways

Traditional syntheses of polysubstituted pyridines often rely on multi-step condensation or cycloaddition reactions that can be inefficient and generate significant waste. nih.govbohrium.com The future of synthesizing complex molecules like 2-Butyl-6-chloro-4,5-dimethylnicotinaldehyde lies in the adoption of greener, more efficient strategies that maximize atom economy —the principle of incorporating the maximum number of reactant atoms into the final product.

Emerging research is focused on several key areas:

Multicomponent Reactions (MCRs): These one-pot reactions combine three or more starting materials to form a complex product in a single step, significantly reducing waste and purification efforts. bohrium.com The development of novel MCRs could provide a direct and modular route to the this compound core.

Cascade Reactions: These processes involve multiple bond-forming events occurring sequentially in a single reaction vessel without the isolation of intermediates. A copper-catalyzed cascade reaction, for example, has been shown to produce highly substituted pyridines from readily available starting materials. nih.gov

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, streamlining synthetic pathways. Future work will likely explore the regioselective C-H activation of simpler pyridine (B92270) precursors to install the butyl, chloro, and methyl groups with high precision.

Table 1: Comparison of Synthetic Methodologies for Pyridine Synthesis

| Feature | Traditional Methods (e.g., Hantzsch, Bohlmann-Rahtz) | Emerging Methods (e.g., MCRs, Cascade Reactions) |

|---|---|---|

| Number of Steps | Often multi-step | Typically one-pot |

| Atom Economy | Moderate to low | High |

| Waste Generation | Higher | Lower |

| Efficiency | Can be time and resource-intensive | Generally more efficient and rapid |

| Catalysts | Often requires stoichiometric reagents or harsh conditions | Utilizes advanced catalysts (e.g., transition metals) under milder conditions |

Exploration of Photoredox and Electrochemical Transformations

Photoredox and electrochemical catalysis offer unique, sustainable ways to activate molecules and forge new chemical bonds under mild conditions. These methods rely on visible light or electricity to generate highly reactive radical intermediates, enabling transformations that are often difficult to achieve with traditional thermal methods. nih.govresearchgate.net

For this compound, these technologies open several exciting possibilities:

Radical-Based Functionalization: Photochemical methods can generate pyridinyl radicals from pyridinium ions, which can then couple with other radicals. iciq.orgacs.org This strategy could be used to introduce novel alkyl or aryl groups at specific positions on the pyridine ring, diverging from classical reactivity patterns like the Minisci reaction. nih.gov

Electrocatalytic Hydrogenation: Recent advances have demonstrated the electrocatalytic hydrogenation of pyridines to piperidines at ambient temperature and pressure, avoiding the need for high-pressure hydrogen gas. acs.orgnih.gov This could be applied to reduce the pyridine ring of this compound to access saturated heterocyclic scaffolds.

Anodic Oxidation: Electrochemical oxidation can facilitate novel cyclization and bond-forming reactions, as seen in the synthesis of fused pyridine systems and pyridine carboxamides. rsc.orgresearchgate.net Such approaches could be used to modify the aldehyde group or build more complex structures onto the pyridine core.

Investigation into Its Role in Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages in terms of safety, scalability, and process control. beilstein-journals.orgorganic-chemistry.org This is particularly relevant for managing exothermic reactions or handling hazardous intermediates. researchgate.netbenthamdirect.com The synthesis of this compound and its derivatives could be significantly improved by transitioning from batch to flow processes, enabling safer and more efficient large-scale production. organic-chemistry.org

In parallel, the integration of automated synthesis platforms is revolutionizing chemical discovery. merckmillipore.comucla.edu These systems can perform multi-step syntheses and purifications with minimal human intervention, allowing for the rapid generation of compound libraries. researchgate.net By developing a robust synthesis for this compound that is compatible with flow and automation, researchers could:

Rapidly create a diverse library of analogues by varying the substituents on the pyridine ring.

Accelerate the discovery of new drug candidates or materials by enabling high-throughput screening of these libraries.

Optimize reaction conditions efficiently using automated feedback loops.

Bio-Inspired Chemical Transformations and Biocatalysis for Derivatization

Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired synthesis seeks to mimic enzymatic strategies to build molecular frameworks. Furthermore, the use of enzymes as catalysts (biocatalysis ) offers unparalleled selectivity under mild, environmentally friendly conditions. nih.gov

Future research in this area could involve:

Enzymatic Reductions: The aldehyde group of this compound is a prime target for stereoselective reduction by alcohol dehydrogenases or other reductase enzymes, providing access to chiral alcohol derivatives.

Whole-Cell Biocatalysis: Using engineered microorganisms as whole-cell catalysts can create multi-step biosynthetic pathways in a single pot. This has been demonstrated for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine and could be adapted for modifications of this compound. rsc.org A one-pot system using co-expressed enzymes has also been developed for synthesizing 3-(aminomethyl)pyridine. researchgate.net

New-to-Nature Carbene Transfer: Hemoproteins can be engineered as biocatalysts for carbene transfer reactions, enabling the stereoselective construction of valuable structures like pyridine-functionalized cyclopropanes. chemrxiv.org This could be a novel strategy for derivatizing the pyridine core.

Computational-Driven Discovery and Optimization of Novel Pyridine-Based Chemical Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.netresearchgate.net By modeling molecules and reaction pathways, researchers can gain insights that guide experimental design, saving time and resources.

For pyridine-based systems like this compound, computational approaches can be used to:

Predict Reactivity and Site Selectivity: DFT calculations can determine the electron distribution in the molecule, predicting which sites are most susceptible to nucleophilic or electrophilic attack and guiding functionalization strategies.

Design Novel Derivatives: By modeling the interaction of pyridine derivatives with biological targets like enzymes or receptors, computational tools can help design new molecules with enhanced activity or desired properties. nih.govnih.gov

Optimize Reaction Mechanisms: Theoretical studies can elucidate complex reaction mechanisms, such as those in photoredox or electrochemical processes, helping to optimize conditions for higher yields and selectivity. researchgate.net Molecular dynamics simulations can further examine the dynamic interactions between ligands and target proteins. researchgate.net

Table 2: Applications of Computational Chemistry in Pyridine Research

| Computational Method | Application Area | Potential Impact on this compound |

|---|---|---|

| Density Functional Theory (DFT) | Predicting electronic properties, reaction energies, and nucleophilicity. | Guiding the design of new synthetic routes and predicting the most reactive sites for functionalization. |

| Molecular Docking | Simulating the binding of a molecule to a biological target. | Designing derivatives with potential therapeutic applications by predicting their fit in protein active sites. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior and stability of molecule-protein complexes. | Assessing the stability of ligand-receptor interactions over time to refine drug design. researchgate.net |

| Frontier Molecular Orbital Analysis | Analyzing HOMO-LUMO energy gaps to predict chemical reactivity and electronic transitions. | Optimizing the design of derivatives for applications in materials science or as photosensitizers. |

Q & A

Q. What are the recommended synthetic routes for 2-Butyl-6-chloro-4,5-dimethylnicotinaldehyde, and how can reaction conditions be optimized?

Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging protocols similar to those used for structurally related nicotinaldehyde derivatives (e.g., Suzuki-Miyaura coupling for aryl group introduction). Key steps include:

- Precursor preparation : Start with halogenated pyridine intermediates (e.g., 6-chloronicotinaldehyde derivatives) and introduce alkyl/aryl groups via nucleophilic substitution or metal-mediated coupling .

- Reaction optimization : Adjust temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ at 5–10 mol%) to balance yield and purity. Monitor intermediates using TLC or HPLC .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity isolates .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer : Employ complementary analytical techniques:

- NMR spectroscopy : Assign peaks for aldehyde protons (δ 9.8–10.2 ppm in H NMR) and confirm substituent positions via C NMR (e.g., carbonyl carbons at δ 190–200 ppm) .

- Mass spectrometry : Use high-resolution MS (HRMS-ESI or EI) to verify molecular weight (C₁₃H₁₆ClNO₂) and isotopic patterns .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (if single crystals are obtainable) .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Store samples at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Light sensitivity : Expose to UV (254 nm) and visible light; assess aldehyde oxidation using FTIR (loss of C=O stretch at 1700 cm⁻¹) .

- Solution stability : Test in polar (DMSO) and nonpolar (hexane) solvents; use TLC to detect byproducts .

Advanced Research Questions

Q. How can researchers develop sensitive analytical methods for quantifying trace impurities in this compound?

Methodological Answer : Design a validated LC-MS/MS protocol:

- Column selection : Use a reverse-phase C18 column with a 1.8 µm particle size for high resolution .

- Ionization mode : Optimize ESI parameters (e.g., capillary voltage: 3.5 kV; desolvation temperature: 350°C) for enhanced sensitivity .

- Calibration standards : Prepare impurity standards (e.g., dechlorinated or oxidized derivatives) and validate linearity (R² > 0.995) across 0.1–100 ng/mL .

Q. What experimental strategies are effective for studying interactions between this compound and biological macromolecules?

Methodological Answer : Use biophysical and computational approaches:

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., enzymes) on gold sensor chips and measure binding kinetics (ka/kd) .

- Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding poses with active sites (e.g., cytochrome P450 enzymes) .

- Circular dichroism (CD) : Monitor conformational changes in proteins upon ligand binding (e.g., α-helix to β-sheet transitions) .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer : Apply orthogonal validation techniques:

- Contradictory NMR assignments : Compare experimental H-C HSQC spectra with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G*) .

- Mass spectral anomalies : Use isotopic labeling (e.g., C-aldehyde) to confirm fragmentation pathways .

- Crystallographic vs. computational structures : Overlay XRD data with molecular dynamics (MD) simulations (AMBER force field) to assess flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.